Sclerotigenin
Overview
Description
Sclerotigenin is a natural diazepine compound originally isolated from the sclerotia of the fungus Penicillium sclerotigenum.
Mechanism of Action
Target of Action
Sclerotigenin is a natural diazepine
Mode of Action
It is known that this compound acts as an insect growth regulator , but the exact interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound is synthesized via direct double cyclizations of bis (anthranilate)-containing tripeptide precursors . .
Result of Action
This compound has been found to reduce the growth rate of first instar H. zea larvae by 42% relative to controls when administered in the standard test diet . This suggests that this compound has significant
Biochemical Analysis
Cellular Effects
It is known to have anti-insectan properties, suggesting it may influence cell function in insects
Molecular Mechanism
It is known to form a 7-membered diazepine by coupling two anthranilic acid moieties with glycine , but how this structure exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sclerotigenin can be synthesized using various methods. One notable method involves the use of scandium triflate and microwaves to achieve direct double dehydrocyclization of anthranilate-containing tripeptides. This method has been shown to produce quinazolino[3,2-a]benzodiazepinediones, including this compound, with good overall isolated yields . Another method employs tin triflate as an effective Lewis acid, combined with microwaves, to facilitate direct double cyclizations of bis(anthranilate)-containing tripeptide precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Sclerotigenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by common reagents and conditions used in organic synthesis.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinazolinone derivatives, while reduction can produce reduced diazepine compounds.
Scientific Research Applications
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: Its insect growth regulatory properties make it a candidate for use in agricultural pest control.
Comparison with Similar Compounds
Sclerotigenin is part of a family of quinazolino[3,2-a]benzodiazepinediones, which includes compounds such as circumdatin F, benzomalvin A, and asperlicin C . Compared to these similar compounds, this compound is unique in its specific antiinsectan activity and its structural features, which contribute to its distinct biological properties.
List of Similar Compounds
- Circumdatin F
- Benzomalvin A
- Asperlicin C
Properties
IUPAC Name |
6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYKOTTXJAPLPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is Sclerotigenin and where is it found?
A1: this compound is a benzodiazepine alkaloid primarily isolated from the sclerotia of the fungus Penicillium sclerotigenum []. It has also been found in other fungal species like Penicillium nordicum [] and Penicillium raistrickii [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H13N3O2, and its molecular weight is 303.31 g/mol [, ].
Q3: How is the structure of this compound elucidated?
A3: The structure of this compound has been determined primarily through spectroscopic analyses, including 1H NMR, 13C NMR, HMQC, and HMBC data [].
Q4: Are there any synthetic routes available for this compound?
A4: Yes, several total synthesis methods for this compound have been developed. These include:
- A fluorous linker-assisted synthetic protocol generating a library of this compound-type benzodiazepine-quinazolinone analogues [].
- Direct double dehydrocyclization of anthranilate-containing tripeptides using scandium triflate and microwaves [].
- Tin triflate-mediated double cyclization of bis(anthranilate)-containing tripeptides under microwave irradiation [].
- One-pot total synthesis via microwave-assisted domino reactions from commercially available starting materials [].
- Synthesis using the 2-nitrobenzyl group for the protection of a diketopiperazine amide [].
- Hexamethyldisilazane-iodine induced intramolecular dehydrative cyclization of diamides [].
Q5: What is the biological activity of this compound?
A5: this compound exhibits anti-insectan activity. It was identified as the major component responsible for the anti-insectan activity of P. sclerotigenum sclerotia extracts against the crop pest Helicoverpa zea (corn earworm) [].
Q6: Has this compound shown activity against human diseases?
A6: While this compound itself has not been extensively studied for human therapeutic applications, a related compound, Raistrickindole A, isolated alongside this compound from Penicillium raistrickii IMB17-034, showed inhibitory activities against the hepatitis C virus [].
Q7: Are there any analytical methods available for the detection and quantification of this compound?
A9: While specific analytical methods for this compound are not extensively detailed in the provided literature, common techniques like high-pressure liquid chromatography coupled with diode array detection or mass spectrometry (HPLC-DAD or HPLC-MS) are likely applicable for its detection and quantification [].
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